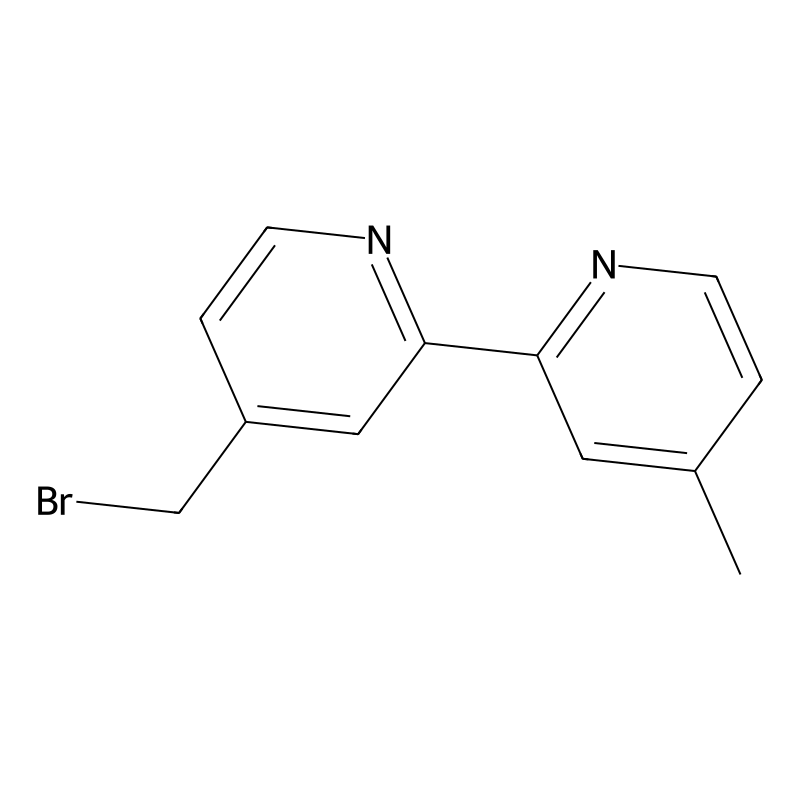

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block:

-(Bromomethyl)-4'-methyl-2,2'-bipyridine (CAS: 81998-05-2) is a valuable building block in organic synthesis, particularly for the construction of complex molecules. The presence of the bromomethyl group (-CH2Br) allows for further functionalization through various coupling reactions, while the bipyridine core provides a rigid and chelating scaffold. This combination makes it a versatile tool for the synthesis of diverse organic compounds, including:

Metal complexes

The bipyridine moiety can bind to various metal ions, forming stable complexes with unique properties. These complexes can be used as catalysts for various reactions, luminescent materials, or sensors. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromomethyl-4_-methyl-2_2_-bipyridine

Macrocycles

The bipyridine core can be incorporated into macrocycles, which are large cyclic molecules with specific binding properties. These macrocycles can be used for various applications, including molecular recognition, catalysis, and drug delivery. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromomethyl-4_-methyl-2_2_-bipyridine

Functionalized polymers

The bromomethyl group allows for the attachment of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine to polymers, introducing new functionalities and properties. These functionalized polymers can be used in various applications, such as sensors, drug delivery systems, and electronic materials. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromomethyl-4_-methyl-2_2_-bipyridine

Ligand for Metal Complexes:

-(Bromomethyl)-4'-methyl-2,2'-bipyridine can act as a bidentate ligand, meaning it can bind to a metal ion through two nitrogen atoms in the bipyridine core. This ability to form stable metal complexes makes it useful for various research applications, including:

Catalysis

Metal complexes containing 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine can be used as catalysts for various organic reactions. The specific properties of the complex, including its reactivity and selectivity, can be tuned by modifying the substituents on the bipyridine and the metal center. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromomethyl-4_-methyl-2_2_-bipyridine

Material development

Metal complexes with 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine can be used to develop new materials with unique properties. These materials can have applications in areas such as photovoltaics, light-emitting devices, and sensors. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromomethyl-4_-methyl-2_2_-bipyridine

Research into its own properties:

While the primary application of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine lies in its use as a building block and ligand, research is also ongoing to explore its own unique properties. This includes studies on its:

- Photophysical properties: The presence of the aromatic bipyridine core makes 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine potentially interesting for applications involving light absorption and emission.

- Self-assembly behavior: Under specific conditions, 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine may exhibit self-assembly properties, forming well-defined supramolecular structures.

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine is an organic compound characterized by its molecular formula and a molecular weight of approximately 263.138 g/mol. This compound features a bipyridine core with a bromomethyl group at the 4-position and a methyl group at the 4'-position. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including coordination chemistry and organic synthesis .

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine can pose several safety hazards:

- Skin and eye irritant: The compound may cause irritation upon contact with skin or eyes due to its potential to disrupt cell membranes.

- Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Potential mutagen: The bromomethyl group raises concerns about potential mutagenic effects, although specific data for this compound is lacking.

The compound is known for its reactivity due to the bromomethyl group, which can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in organic synthesis. Typical reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Coordination Chemistry: It can form complexes with transition metals, which can be studied for their electronic properties and catalytic activities.

The synthesis of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine typically involves the bromination of 4-methyl-2,2'-bipyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in solvents like carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination. The general steps include:

- Dissolving: Dissolve 4-methyl-2,2'-bipyridine in a suitable solvent.

- Bromination: Add bromine or NBS gradually while maintaining reflux.

- Isolation: After completion, isolate the product through filtration or extraction methods .

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine has several applications:

- Coordination Chemistry: Used as a ligand for forming metal complexes.

- Organic Synthesis: Acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Materials Science: Employed in developing materials with specific electronic properties.

Several compounds share structural similarities with 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine, notably other bipyridines and their derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Contains two bromomethyl groups at both 4 positions | |

| 4-Methyl-2,2'-bipyridine | Lacks halogen substitution; simpler structure | |

| 6-Bromo-2,2'-bipyridine | Bromine at the 6 position; different reactivity |

Uniqueness

The uniqueness of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine lies in its specific substitution pattern that allows for enhanced reactivity compared to simpler bipyridines. The combination of a bromomethyl group and a methyl group provides distinct pathways for chemical transformations and applications in coordination chemistry .

The molecular geometry of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine has been characterized through fundamental crystallographic parameters. The compound exhibits a molecular formula of C₁₂H₁₁BrN₂ with a molecular weight of 263.14 g/mol [1] [2]. The melting point has been determined to be in the range of 74-78°C, with the most frequently reported value being 76°C [1] [3]. The compound exists as a white to almost white crystalline powder at room temperature [1] [3].

The fundamental structural parameters indicate that the molecule adopts the typical 2,2'-bipyridine core configuration with asymmetric substitution. The bromomethyl group (-CH₂Br) is positioned at the 4-position of one pyridine ring, while a methyl group (-CH₃) occupies the 4'-position of the adjacent pyridine ring [4]. This asymmetric substitution pattern distinguishes it from symmetric bipyridine derivatives and influences the overall molecular geometry.

Physical state analysis reveals that the compound maintains solid crystalline structure under ambient conditions with recommended storage at temperatures below 15°C [1]. The crystalline morphology has been confirmed through various analytical techniques, establishing the compound's suitability for single-crystal X-ray diffraction studies when appropriate crystal quality is achieved.

Comparative X-ray Diffraction Studies with Halogenated Analogues

Comprehensive comparative analysis of halogenated bipyridine derivatives reveals significant structural variations among different halogen substituents. The 4,4'-Bis(bromomethyl)-2,2'-bipyridine analogue demonstrates a molecular weight of 342.03 g/mol [5], substantially higher than the target compound due to the presence of two bromomethyl groups. This symmetric derivative crystallizes in different space group arrangements compared to monosubstituted variants.

The 3,3',5,5'-Tetrabromo-4,4'-bipyridine represents an extensively halogenated analogue with four bromine substituents directly attached to the pyridine rings [6]. This compound exhibits markedly different crystallographic properties due to the steric bulk and electronic effects of multiple halogen atoms. Crystal structure determination has been accomplished using single-crystal X-ray diffraction methods, revealing the influence of extensive halogenation on molecular packing arrangements.

Comparative studies with other halogenated bipyridines, including 4-Bromo-2,2'-bipyridine derivatives [7], demonstrate that the position and number of halogen substituents significantly affect the crystal lattice parameters. The substitution pattern influences intermolecular interactions, particularly halogen bonding and π-π stacking arrangements between adjacent molecules in the crystal structure.

X-ray diffraction analysis of 2,2'-Bipyridinium(1+) bromide monohydrate provides insight into ionic derivatives [8]. This compound crystallizes in the monoclinic space group P 1 21/n 1 with unit cell parameters of a = 7.954 Å, b = 9.681 Å, c = 14.037 Å, and β = 96.449° [8]. The presence of the bromide counterion and water molecule creates a distinctly different packing arrangement compared to neutral halogenated bipyridines.

Torsional Angle Analysis of Bipyridine Core

The torsional angle between the two pyridine rings represents a critical structural parameter that governs the electronic and coordination properties of bipyridine derivatives. Extensive crystallographic studies of related 2,2'-bipyridine compounds reveal significant variation in dihedral angles depending on substitution patterns and crystal packing environments.

For 4,4'-Dimethoxy-2,2'-bipyridine, X-ray crystallographic analysis reveals a dihedral angle of 5.8(1)° between the two pyridine ring planes [9]. This near-planar configuration facilitates extensive π-conjugation across the bipyridine system and represents one of the smaller dihedral angles observed in substituted bipyridines.

The 4-substituted-2,2'-bipyridine derivatives studied by Thu et al. demonstrate variable torsional angles [10] [11]. Compound (I), 4-[2-(4-methylphenyl)ethynyl]-2,2'-bipyridine, exhibits dihedral angles of 8.98(5)° and 9.90(6)° for two crystallographically independent molecules in the asymmetric unit [10]. Compound (II), 4-[2-(pyridin-3-yl)ethynyl]-2,2'-bipyridine, shows a remarkably small dihedral angle of 2.66(14)°, indicating near-perfect planarity [10]. In contrast, compound (III), 4-(indol-4-yl)-2,2'-bipyridine, displays a significantly larger dihedral angle of 55.82(3)° due to steric hindrance from the indole substituent [10].

Studies of 3,3'-Dimethyl-2,2'-bipyridine in organometallic complexes reveal NCCN torsion angles of approximately 40° [12] [13] [14]. These larger angles reflect the steric influence of methyl substituents at the 3,3'-positions, which force the rings out of coplanarity to minimize steric interactions.

The 1,1'-Bicyclohexyl-1,1'-diyl 2,2'-bipyridine-3,3'-dicarboxylate exhibits a dihedral angle of 41.02(4)° [15], demonstrating how bulky substituents at the 3,3'-positions consistently produce larger torsional angles. This structural feature has important implications for the electronic properties and metal coordination behavior of the bipyridine ligand.

Theoretical studies complement experimental observations, indicating that the torsional potential energy profile of bipyridines is sensitive to substituent effects [16]. The barrier heights between twisted and planar conformations vary significantly with substitution pattern, electronic effects, and crystal packing forces. These factors collectively determine the final torsional angle observed in crystalline structures.

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive